molecular formula C8H8N4OS3 B285426 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B285426
M. Wt: 272.4 g/mol
InChI Key: XIRYYRKTLWLXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MTSTA and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of MTSTA is not fully understood. However, it has been suggested that MTSTA may exert its pharmacological effects by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells, fungi, or bacteria.
Biochemical and Physiological Effects:
MTSTA has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. MTSTA has also been found to have antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

MTSTA has several advantages and limitations for lab experiments. One advantage is its broad-spectrum activity against cancer cells, fungi, and bacteria. Another advantage is its low toxicity towards normal cells. However, MTSTA has several limitations, including its low solubility in water, which may limit its bioavailability and effectiveness.

Future Directions

There are several potential future directions for the research on MTSTA. One direction is to investigate its potential as a therapeutic agent for various types of cancer, particularly those that are resistant to conventional chemotherapy. Another direction is to explore its potential as an antifungal and antibacterial agent for the treatment of infectious diseases. Additionally, further research is needed to elucidate the mechanism of action of MTSTA and to develop more effective formulations of the compound.

Synthesis Methods

The synthesis of MTSTA involves the reaction of 2-amino-4-methylthiazole and 2-amino-1,3,4-thiadiazole-5-thiol in the presence of acetic anhydride. The reaction yields 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide, which can be purified by recrystallization.

Scientific Research Applications

MTSTA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. MTSTA has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

properties

Molecular Formula

C8H8N4OS3

Molecular Weight

272.4 g/mol

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C8H8N4OS3/c1-5-2-14-8(10-5)15-3-6(13)11-7-12-9-4-16-7/h2,4H,3H2,1H3,(H,11,12,13)

InChI Key

XIRYYRKTLWLXOR-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)SCC(=O)NC2=NN=CS2

Canonical SMILES

CC1=CSC(=N1)SCC(=O)NC2=NN=CS2

solubility

40.9 [ug/mL]

Origin of Product

United States

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